molecular formula C16H8N4Na2O8S2 B13397833 disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate

disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate

Cat. No.: B13397833
M. Wt: 494.4 g/mol
InChI Key: IVLSEFOVPQFJBB-UHFFFAOYSA-L
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Description

Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate is a complex organic compound with the molecular formula C16H8N4Na2O8S2 . This compound is known for its unique structure, which includes pyridine, triazine, and furan rings, making it a valuable substance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate typically involves multiple stepsThe sulfonation of the furan rings is a crucial step, which is usually achieved using sulfuric acid or other sulfonating agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions

Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the triazine and pyridine rings .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted triazine compounds .

Scientific Research Applications

Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate involves its interaction with metal ions and biological molecules. The compound forms stable complexes with metal ions, which can be detected using spectrophotometric methods. In biological systems, it can interact with proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-pyridyl)-5,6-bis(5-sulfo-2-furyl)-1,2,4-triazine disodium salt
  • Ferene disodium salt
  • Ferene-S

Uniqueness

Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate is unique due to its specific combination of pyridine, triazine, and furan rings, along with the sulfonate groups. This structure imparts distinct chemical properties, making it particularly useful in analytical and biochemical applications .

Properties

Molecular Formula

C16H8N4Na2O8S2

Molecular Weight

494.4 g/mol

IUPAC Name

disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate

InChI

InChI=1S/C16H10N4O8S2.2Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

IVLSEFOVPQFJBB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)[O-])C4=CC=C(O4)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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